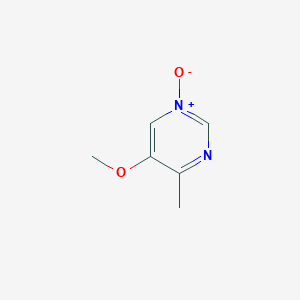
5-Methoxy-4-methyl-1-oxidopyrimidin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-4-methylpyrimidine 1-oxide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methylpyrimidine 1-oxide typically involves the reaction of 4-methylpyrimidine 1-oxide with methoxy groups under specific conditions. One common method involves the use of trimethylsilyl cyanide (TMSCN) as a reagent. The reaction is carried out in acetonitrile, and the product is obtained in good yields .
Industrial Production Methods
Industrial production methods for 5-Methoxy-4-methylpyrimidine 1-oxide are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-4-methylpyrimidine 1-oxide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms.
Common Reagents and Conditions
Trimethylsilyl Cyanide (TMSCN): Used in substitution reactions to introduce cyanide groups.
Oxidizing Agents: Various oxidizing agents can be used to oxidize the compound to different derivatives.
Reducing Agents: Reducing agents can be used to reduce the compound to its corresponding reduced forms.
Major Products Formed
2-Pyrimidinecarbonitriles: Formed predominantly in reactions with TMSCN.
Other Derivatives: Depending on the reaction conditions and reagents used, various other derivatives can be formed.
Aplicaciones Científicas De Investigación
5-Methoxy-4-methylpyrimidine 1-oxide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Methoxy-4-methylpyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpyrimidine 1-oxide: Similar in structure but lacks the methoxy group.
5-Substituted Pyrimidine 1-oxides: Compounds with different substituents at the 5-position.
4,5-Disubstituted Pyrimidine 1-oxides: Compounds with additional substituents at the 4 and 5 positions.
Uniqueness
5-Methoxy-4-methylpyrimidine 1-oxide is unique due to the presence of both methoxy and methyl groups, which confer specific chemical and biological properties. Its ability to undergo selective reactions and form specific derivatives makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
114969-54-9 |
|---|---|
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
5-methoxy-4-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-6(10-2)3-8(9)4-7-5/h3-4H,1-2H3 |
Clave InChI |
PUIMNKSJIRCMGR-UHFFFAOYSA-N |
SMILES |
CC1=NC=[N+](C=C1OC)[O-] |
SMILES canónico |
CC1=NC=[N+](C=C1OC)[O-] |
Sinónimos |
Pyrimidine, 5-methoxy-4-methyl-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















